

# physical and chemical properties of 1-Methyl-3-hydroxy-2(1H)-pyridinone

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## Compound of Interest

Compound Name: 1-Methyl-3-hydroxy-2(1H)-pyridinone

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## An In-depth Technical Guide to 1-Methyl-3-hydroxy-2(1H)-pyridinone

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Methyl-3-hydroxy-2(1H)-pyridinone**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts.

## Core Physical and Chemical Properties

**1-Methyl-3-hydroxy-2(1H)-pyridinone**, with the CAS number 19365-01-6, is a heterocyclic organic compound.[1][2] It belongs to the pyridinone class of compounds, which are known for a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3] The structure of **1-Methyl-3-hydroxy-2(1H)-pyridinone** allows it to act as both a hydrogen bond donor and acceptor, influencing its solubility and interaction with biological targets.[4][5]

## Quantitative Data Summary

The physical and chemical properties of **1-Methyl-3-hydroxy-2(1H)-pyridinone** are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub>	[1][2][6]
Molecular Weight	125.127 g/mol	[1]
Melting Point	126-127 °C	[1][6]
Boiling Point	311.6 °C at 760 mmHg	[1]
Density	1.309 g/cm <sup>3</sup>	[1]
pKa	9.03 ± 0.58 (Predicted)	[1]
LogP	0.09090	[1]
Vapor Pressure	4.95E-05 mmHg at 25°C	[1][6]
Flash Point	142.2 °C	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Exact Mass	125.047678466	[1]

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the synthesis and characterization of **1-Methyl-3-hydroxy-2(1H)-pyridinone**.

### Synthesis of 1-Methyl-3-hydroxy-2(1H)-pyridinone

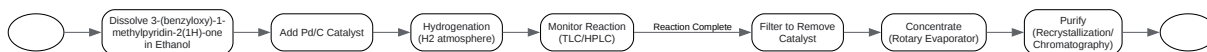
A common method for the synthesis of N-alkylated pyridinones involves the reaction of a corresponding pyridine with a methylating agent, followed by oxidation. A plausible synthetic route for **1-methyl-3-hydroxy-2(1H)-pyridinone** can be adapted from established procedures for similar compounds.[7] One potential pathway involves the debenzoylation of 3-(benzyloxy)-1-methylpyridin-2(1H)-one.[1]

Materials:

- 3-(benzyloxy)-1-methylpyridin-2(1H)-one
- Palladium on activated charcoal (Pd/C)
- Hydrogen gas
- Solvent (e.g., Ethanol)
- Filtration apparatus
- Rotary evaporator

Procedure:

- Dissolve 3-(benzyloxy)-1-methylpyridin-2(1H)-one in a suitable solvent such as ethanol in a reaction flask.
- Add a catalytic amount of 10% palladium on activated charcoal to the solution.
- Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere, typically using a balloon or a hydrogenator.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion of the reaction, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
- Wash the filter cake with the solvent to ensure complete recovery of the product.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude **1-Methyl-3-hydroxy-2(1H)-pyridinone** by recrystallization or column chromatography to obtain the final product.



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### Synthesis Workflow for **1-Methyl-3-hydroxy-2(1H)-pyridinone**.

## Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and biological activity. Potentiometric titration is a precise and commonly used method for pKa determination.

[8][9]

Materials:

- **1-Methyl-3-hydroxy-2(1H)-pyridinone**
- Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
- High-purity water (carbonate-free)
- pH meter with a combination pH electrode
- Burette
- Stirrer and stir bar

Procedure:

- Calibrate the pH meter using standard buffer solutions at multiple pH values.
- Accurately weigh a sample of **1-Methyl-3-hydroxy-2(1H)-pyridinone** and dissolve it in a known volume of high-purity water to prepare a solution of known concentration (typically around  $10^{-3}$  M).
- Place the solution in a thermostatted vessel and immerse the pH electrode and the tip of the burette.

- Stir the solution continuously.
- Titrate the sample solution with a standardized solution of NaOH, adding the titrant in small, precise increments.
- Record the pH value after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the measured pH values against the volume of titrant added to generate a titration curve.
- The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

## Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- **<sup>1</sup>H NMR Spectroscopy:** A sample of **1-Methyl-3-hydroxy-2(1H)-pyridinone** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) and placed in an NMR spectrometer. The resulting spectrum will show distinct signals for the methyl protons and the protons on the pyridine ring, with their chemical shifts, integration, and coupling patterns providing information about their chemical environment and connectivity.
- **<sup>13</sup>C NMR Spectroscopy:** A proton-decoupled <sup>13</sup>C NMR spectrum is acquired to identify the different carbon environments within the molecule, including the carbonyl carbon, the hydroxyl-bearing carbon, the other ring carbons, and the methyl carbon.

**Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in a molecule. A sample of **1-Methyl-3-hydroxy-2(1H)-pyridinone** can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of

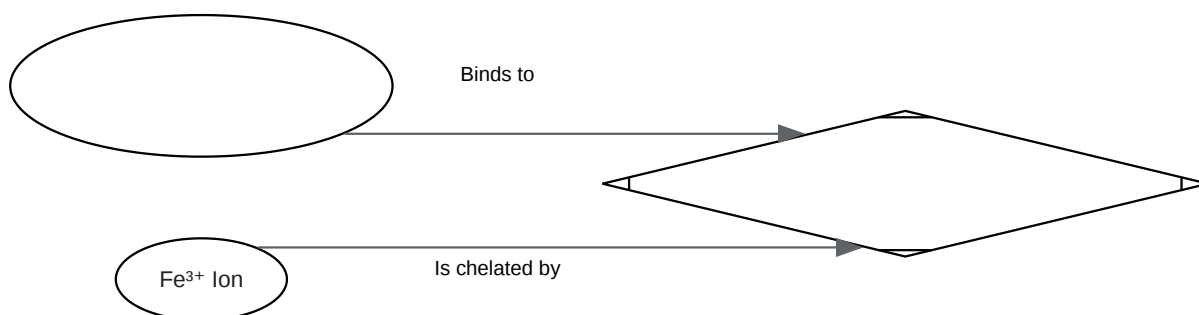
the pyridinone ring, C-H stretches of the methyl group and the aromatic ring, and C=C and C-N stretches of the ring.

**Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using an appropriate ionization technique (e.g., Electrospray Ionization - ESI), the mass spectrum of **1-Methyl-3-hydroxy-2(1H)-pyridinone** will show a molecular ion peak corresponding to its molecular weight, confirming its identity.

## Biological Activity and Applications

Pyridinone-containing compounds are recognized for a wide array of pharmacological properties.[3] Specifically, 3-hydroxy-2(1H)-pyridinones are known for their potent iron(III)-chelating properties.[10][11] This ability to bind iron makes them valuable in the treatment of iron overload diseases.[12] The chelation of excess iron can also mitigate oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease.[13]

The iron chelation process involves the formation of a stable complex between the pyridinone ligand and an iron(III) ion. Typically, three bidentate pyridinone ligands coordinate with one iron(III) ion to form a hexadentate complex.



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